
N1-(3-chloro-4-methylphenyl)-N2-(2-(furan-2-yl)-2-hydroxypropyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(3-chloro-4-methylphenyl)-N2-(2-(furan-2-yl)-2-hydroxypropyl)oxalamide, also known as Compound A, is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Applications De Recherche Scientifique
Chemical Structure and Supramolecular Assembly
The compound under discussion showcases intriguing chemical properties and potential applications based on its structural characteristics. A study on a related N,N'-bis(substituted)oxamide compound highlighted the spatial arrangement of its chlorohydroxyphenyl ring and its inclination towards the hydroxypropyl substituent, contributing to a three-dimensional supramolecular structure through classical hydrogen bonding (Chang Wang, K. Zheng, Yan-Tuan Li, & Zhiyong Wu, 2016). This structural complexity might suggest similar properties or applications for N1-(3-chloro-4-methylphenyl)-N2-(2-(furan-2-yl)-2-hydroxypropyl)oxalamide, given the importance of molecular structure in determining chemical reactivity and interaction capabilities.
Environmental Implications of Furan Derivatives
Research on furan derivatives, including their oxidation products, provides insights into environmental implications, particularly in atmospheric chemistry. Unsaturated dicarbonyl compounds from the photo-oxidation of furan and its derivatives have been identified, indicating their role in aerosol formation and potential impact on air quality and climate change (E. G. Alvarez, E. Borrás, J. Viidanoja, & J. Hjorth, 2009). This aspect underscores the environmental relevance of studying such compounds, including this compound, and their transformations.
Synthetic Applications and Methodologies
A novel approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides via a synthetic pathway involving rearrangement of 3-(2-nitroaryl)oxirane-2-carboxamides highlights the synthetic versatility of oxalamide derivatives (V. Mamedov, V. L. Mamedova, G. Z. Khikmatova, E. Mironova, D. Krivolapov, O. Bazanova, D. Chachkov, S. Katsyuba, I. Rizvanov, & S. Latypov, 2016). Such methodologies could be applicable to the synthesis and functionalization of this compound, offering potential routes for creating novel compounds with tailored properties.
Catalytic Activity Enhancement
The use of N,N'-bis(furan-2-ylmethyl)oxalamide (BFMO) as a bidentate ligand has been effective in enhancing catalytic activity in Cu-catalyzed N-arylation of anilines and secondary amines (Subhajit Bhunia, S. V. Kumar, & D. Ma, 2017). This application points towards the potential utility of this compound in catalysis, suggesting avenues for research in synthesizing and employing similar compounds as ligands to improve reaction efficiencies and selectivities.
Propriétés
IUPAC Name |
N'-(3-chloro-4-methylphenyl)-N-[2-(furan-2-yl)-2-hydroxypropyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O4/c1-10-5-6-11(8-12(10)17)19-15(21)14(20)18-9-16(2,22)13-4-3-7-23-13/h3-8,22H,9H2,1-2H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UATWULGBHKIQIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C)(C2=CC=CO2)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

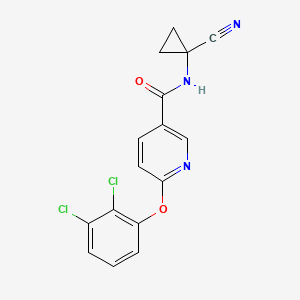

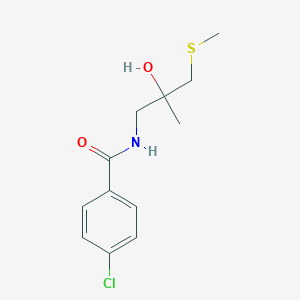
![1-(4-Fluorobenzyl)-3-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea](/img/structure/B2505745.png)
![N-(2,5-dimethoxyphenyl)-2-(3-(4-ethoxyphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)

![3-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]-2-butanone](/img/structure/B2505752.png)
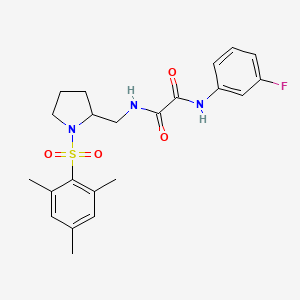
![2,3-dimethoxy-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2505755.png)
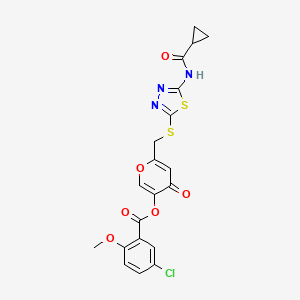
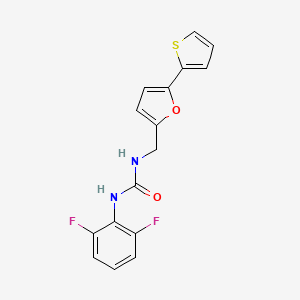

![6-[5-(Pyridine-2-carbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2505761.png)
